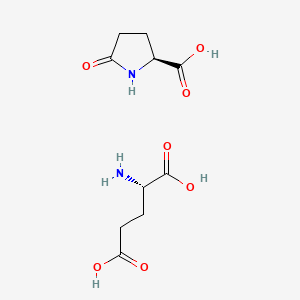
Einecs 284-730-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-glutamic acid, compound with 5-oxo-L-proline, typically involves the reaction of L-glutamic acid with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
Analyse Des Réactions Chimiques
Types of Reactions
L-glutamic acid, compound with 5-oxo-L-proline, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines or alcohols.
Applications De Recherche Scientifique
L-glutamic acid, compound with 5-oxo-L-proline, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and as an additive in certain manufacturing processes.
Mécanisme D'action
The mechanism of action of L-glutamic acid, compound with 5-oxo-L-proline, involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can also interact with receptors and transporters, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-glutamic acid: A key amino acid involved in protein synthesis and various metabolic pathways.
5-oxo-L-proline: An intermediate in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione.
Uniqueness
L-glutamic acid, compound with 5-oxo-L-proline, is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its individual components.
Propriétés
Numéro CAS |
84962-33-4 |
|---|---|
Formule moléculaire |
C10H16N2O7 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
(2S)-2-aminopentanedioic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t2*3-/m00/s1 |
Clé InChI |
PVBDIBIXFBNAET-RUCXOUQFSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















